Rate Enhancement by Partial Solvation in Alkoxysilane Reactions
The reaction rate of n-butylmagnesium chloride with alkylalkoxysilanes is significantly accelerated when the reagent is partially solvated (monosolvated with diethyl ether in toluene) compared to the conventionally solvated reagent in neat diethyl ether. This demonstrates that the reactivity of this specific Grignard reagent is highly tunable based on its solvation environment [1].
| Evidence Dimension | Reaction rate (qualitative comparative statement from abstract) |
|---|---|
| Target Compound Data | Partially solvated n-butylmagnesium chloride (monosolvated with Et₂O in toluene) exhibits greatly enhanced reactivity. |
| Comparator Or Baseline | Conventional n-butylmagnesium chloride in neat diethyl ether. |
| Quantified Difference | Reactivity of the partially solvated reagent greatly exceeds that of the conventional Grignard reagent. |
| Conditions | Reaction with alkylalkoxysilanes in diethyl ether/toluene mixtures. |
Why This Matters
This evidence identifies a specific, tunable parameter (solvation state) that allows the user to accelerate reactions with this compound, an optimization not universally applicable across Grignard reagents, thus justifying its specific procurement for applications requiring kinetic control.
- [1] Sassian, M., Panov, D., and Tuulmets, A. (2002). Grignard reagents in toluene solutions. Appl. Organometal. Chem., 16: 525-529. DOI: 10.1002/aoc.333. View Source
